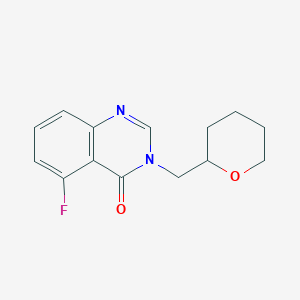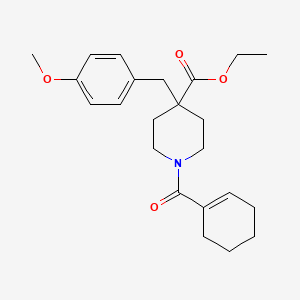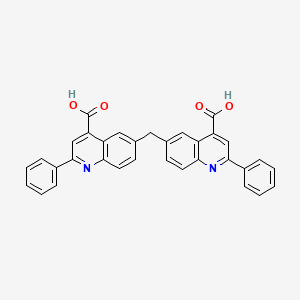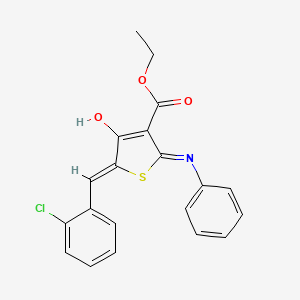![molecular formula C23H33N3O3 B6095255 1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol is a chemical compound that has been studied for its potential applications in scientific research. It is a beta-blocker with unique properties that make it a promising candidate for further investigation. In
Applications De Recherche Scientifique
1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol is not fully understood. However, it is believed to work by blocking the beta-adrenergic receptors, which are involved in the regulation of various physiological processes, including heart rate, blood pressure, and bronchial dilation.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. It may also have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol in lab experiments is its unique properties. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol. One direction is to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Another direction is to explore its anti-cancer properties and potential applications in the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol involves several steps. The starting material is 2-(3-pyridinyloxy)ethanol, which is reacted with epichlorohydrin to form the epoxide intermediate. This intermediate is then reacted with azepane and 3-(dimethylamino)-1-propylamine to form the final product.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-3-[3-[(2-pyridin-3-yloxyethylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-21(18-26-12-3-1-2-4-13-26)19-29-22-8-5-7-20(15-22)16-25-11-14-28-23-9-6-10-24-17-23/h5-10,15,17,21,25,27H,1-4,11-14,16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBCYYZGHYEEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC(=C2)CNCCOC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)

![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)



![1-(4-chlorophenyl)-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6095238.png)

![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)


